2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
Overview
Description
2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is notable for its potential use as a building block in the synthesis of various biologically active molecules and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-cyanoacetate with methylamine, followed by cyclization with formic acid. The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles.
Scientific Research Applications
2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The imidazole ring’s ability to coordinate with metal ions and form hydrogen bonds plays a crucial role in its activity.
Comparison with Similar Compounds
2-Methylimidazole: Similar in structure but lacks the ethyl group at the 2-position.
4-Methylimidazole: Lacks the ethyl group and has a different substitution pattern.
Imidazole-5-carboxylic acid: Lacks the ethyl and methyl groups, making it less hydrophobic.
Uniqueness: 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its hydrophobicity and influences its reactivity compared to other imidazole derivatives.
Properties
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-8-4(2)6(9-5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRXGTYXXJTMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-25-4 | |
Record name | 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84255-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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